molecular formula C23H36N4O10S2 B1679289 Pentamidine isethionate CAS No. 140-64-7

Pentamidine isethionate

Cat. No. B1679289
CAS RN: 140-64-7
M. Wt: 466.6 g/mol
InChI Key: YBVNFKZSMZGRAD-UHFFFAOYSA-N
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Description

Pentamidine Isethionate is an antibiotic used to prevent and treat serious infections such as Pneumocystis pneumonia (PCP), often seen in people with acquired immunodeficiency syndrome (AIDS) . It is also an antiprotozoal agent effective in trypanosomiasis, leishmaniasis, and some fungal infections .


Molecular Structure Analysis

Pentamidine Isethionate has a molecular formula of CH2[CH2CH2OC6H4C(=NH)NH2]2·2HOCH2CH2SO3H . Its molecular weight is 592.68 .


Physical And Chemical Properties Analysis

Pentamidine Isethionate is a crystalline compound that can exist in at least four crystalline forms . It has a molecular weight of 592.68 .

Scientific Research Applications

Antiprotozoal Applications

Pentamidine isethionate is primarily recognized for its antiprotozoal activity . It’s used to treat diseases like African trypanosomiasis (sleeping sickness), leishmaniasis , and babesiosis . The compound interferes with the protozoan’s nuclear metabolism, inhibiting DNA, RNA, phospholipid, and protein synthesis, which are crucial for the survival of these pathogens .

Antifungal Uses

In the realm of antifungal treatment, pentamidine isethionate is indicated for the prevention and treatment of Pneumocystis jiroveci pneumonia (PJP) , particularly in high-risk, HIV-infected patients . Its mechanism involves disruption of microbial nuclear metabolism, which is vital for the survival of the fungus.

Impact on Coagulation and Fibrinolysis

Recent studies have explored pentamidine isethionate’s effects on blood coagulation and fibrinolysis . It has been found to inhibit factor Xa and plasmin, which play significant roles in the coagulation pathway and clot breakdown, respectively . This could have implications for managing conditions associated with abnormal clotting and bleeding.

Nanotechnological Drug Delivery

Advancements in nanotechnology have led to the development of nanocarriers for pentamidine delivery. These carriers aim to increase drug solubility, modify pharmacokinetics, and reduce toxicity. For instance, lipid-polymer hybrid nanoparticles have been designed for targeted delivery of pentamidine towards cells overexpressing the CD44 receptor .

Clinical Trials and Systematic Reviews

Pentamidine isethionate has been the subject of numerous clinical trials, particularly for the treatment of tegumentary and visceral leishmaniasis . Systematic reviews suggest that it has a comparable cure rate to first-line anti-leishmanial drugs and may serve as an alternative when first-line treatments fail or are not tolerated .

Pharmacological Research

In pharmacological research, pentamidine isethionate’s mechanism of action and toxicity profile are of significant interest. Studies have focused on its pharmacokinetics and the management of side effects such as hypoglycemia and nephrotoxicity, which are crucial for improving therapeutic outcomes .

Mechanism of Action

Target of Action

Pentamidine isethionate is an antiprotozoal and antifungal agent . It is primarily used to treat Pneumocystis pneumonia in patients infected with HIV .

Mode of Action

It is thought that the drug interferes with nuclear metabolism, producing inhibition of the synthesis of dna, rna, phospholipids, and proteins . This interference disrupts the normal functioning of the microorganism, leading to its death .

Biochemical Pathways

Pentamidine isethionate is believed to interfere with the synthesis of DNA, RNA, phospholipids, and proteins, which are crucial components of microbial nuclear metabolism . By inhibiting these biochemical pathways, pentamidine disrupts the normal functioning of the microorganism, leading to its death .

Pharmacokinetics

Pentamidine isethionate is well absorbed when administered intramuscularly (IM) or intravenously (IV) . The drug binds to tissues and plasma proteins, with high concentrations found in the liver, kidney, adrenals, spleen, lungs, and pancreas . The elimination half-life of pentamidine isethionate ranges from 6.4 to 9.4 hours . The drug is excreted in urine, and patients continue to excrete decreasing amounts of pentamidine in urine up to 6 to 8 weeks after cessation of the treatment .

Result of Action

The primary result of pentamidine isethionate’s action is the death of the microorganism causing the infection. By inhibiting the synthesis of DNA, RNA, phospholipids, and proteins, pentamidine disrupts the normal functioning of the microorganism, leading to its death . This results in the treatment of infections such as Pneumocystis pneumonia in patients infected with HIV .

Action Environment

The action of pentamidine isethionate can be influenced by various environmental factors. For instance, the drug’s absorption and distribution can be affected by the patient’s renal function . Higher plasma concentrations of pentamidine are encountered in patients with an elevated blood urea nitrogen . Furthermore, the drug’s action can be influenced by the patient’s immune status, as pentamidine is primarily used to treat Pneumocystis pneumonia in patients infected with HIV .

Safety and Hazards

Pentamidine Isethionate is considered hazardous. It can cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation . It should be used with caution in patients with hypertension, hypotension, ventricular tachycardia, hypoglycemia, hyperglycemia, hypocalcemia, pancreatitis .

properties

IUPAC Name

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2.2C2H6O4S/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;2*3-1-2-7(4,5)6/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*3H,1-2H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVNFKZSMZGRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2.2C2H6O4S, C23H36N4O10S2
Record name PENTAMIDINE ISETHIONATE
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Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023796
Record name Pentamidine isethionate
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Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pentamidine isethionate appears as odorless white or almost white crystals or powder. Odor also reported as a slight butyric odor. Very bitter taste. pH (5% aqueous solution) 4.5-6.5. (NTP, 1992)
Record name PENTAMIDINE ISETHIONATE
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Water > 30 (mg/mL), Acetate buffer, pH 4 ~2.5 (mg/mL), Carbonate buffer, pH 9 < 1 (mg/mL), 0.1 N HCl ~2.5 (mg/mL), 0.1 NaOH < 1 (mg/mL), Ethanol (95 %) ~1.25 (mg/mL), Methanol ~1.25 (mg/mL), Butanol < 1 (mg/mL), Dimethyl acetamide ~15 (mg/mL), Dimethyl sulfoxide ~15 (mg/mL), Acetonitrile < 1 (mg/mL), Ethyl acetate < 1 (mg/mL), Chloroform < 1 (mg/mL), Toluene < 1 (mg/mL)
Record name PENTAMIDINE ISETHIONATE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name PENTAMIDINE ISETHIONATE
Source NCI Investigational Drugs
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Product Name

Pentamidine isethionate

CAS RN

140-64-7
Record name PENTAMIDINE ISETHIONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20859
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pentamidine isethionate [USAN:USP]
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Record name Pentamidine isethionate
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Record name PENTAMIDINE ISETHIONATE
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Melting Point

370 to 378 °F (NTP, 1992)
Record name PENTAMIDINE ISETHIONATE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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